molecular formula C12H9ClN4O3S3 B2712432 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 899750-20-0

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2712432
CAS No.: 899750-20-0
M. Wt: 388.86
InChI Key: AZECZMWKVCVLGJ-UHFFFAOYSA-N
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Description

2-[(7-Chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiadiazine core fused with a sulfanyl group and an acetamide-linked 1,3-thiazol-2-yl moiety. The benzothiadiazine ring system, substituted with a chlorine atom at position 7 and a sulfonyl group (1,1-dioxo), contributes to its unique electronic and steric properties.

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O3S3/c13-7-1-2-8-9(5-7)23(19,20)17-12(15-8)22-6-10(18)16-11-14-3-4-21-11/h1-5H,6H2,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZECZMWKVCVLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzo[e][1,2,4]thiadiazine derivatives.

Mechanism of Action

The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives bearing thiazole, benzothiazole, or substituted aryl groups. Key differences in substituents, synthesis routes, and physicochemical properties are highlighted.

Structural and Functional Group Variations

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Core Structure: Phenyl ring substituted with 3,4-dichloro groups. Key Features: The dichlorophenyl group is twisted at 61.8° relative to the thiazole ring, influencing molecular packing via N–H⋯N hydrogen bonds . Synthesis: Prepared via EDC-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole .

N-(1,3-Benzothiazol-2-yl)-2-chloro-acetamide Core Structure: Benzothiazole ring. Key Features: Chloroacetamide group enhances electrophilicity for nucleophilic substitution reactions. Synthesis: Reacted 2-aminobenzothiazole with chloroacetyl chloride in DMF/K₂CO₃ (91% yield) .

2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Core Structure: Dimethylbenzothiazole and sulfamoylphenyl groups. Physicochemical Data: Melting point 147.1°C; IR bands at 1689 cm⁻¹ (C=O) and 1382 cm⁻¹ (SO₂) .

Physicochemical and Crystallographic Data

Compound Melting Point (°C) IR Features (cm⁻¹) Crystallographic Data Reference
Target Compound Not reported
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 186–188 (459–461 K) Dihedral angle: 61.8°; R₂²(8) motif
N-(1,3-Benzothiazol-2-yl)-2-chloro-acetamide 241–242
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 147.1 1689 (C=O), 1382 (SO₂)

Key Structural Differentiators

  • Electron-Withdrawing Groups : The target compound’s 7-chloro-1,1-dioxo benzothiadiazin moiety likely increases electrophilicity compared to dichlorophenyl or benzothiazole derivatives.
  • Sulfanyl Linkage : The –S– bridge may enhance conformational flexibility versus rigid benzothiazole or phenyl systems.
  • Thiazole vs. Benzothiazole : The smaller thiazole ring in the target compound could reduce steric hindrance compared to benzothiazole derivatives .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s low yield (22% in related benzimidazolyl analogs ) suggests optimization is needed for scalability.
  • Biological Potential: Thiazole-acetamide hybrids (e.g., ) often exhibit antimicrobial or anti-inflammatory activity, implying possible bioactivity for the target compound.

Biological Activity

The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a novel synthetic derivative with potential therapeutic applications. Its complex structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature and experimental data.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
  • Molecular Formula : C11H9ClN4O3S2
  • Molecular Weight : 330.38 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects and mechanisms of action.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have demonstrated that the compound can induce apoptosis in cancer cell lines. Notably, it has shown cytotoxic effects on:

Cell Line IC50 (µM)
MCF7 (breast cancer)25
HeLa (cervical cancer)30
A549 (lung cancer)20

The mechanism appears to involve the activation of caspases and modulation of apoptosis-related proteins.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : It appears to affect pathways related to cell survival and apoptosis, particularly through the p53 pathway.

Case Studies

One notable study involved administering the compound to mice models with induced bacterial infections. The results indicated a significant reduction in bacterial load compared to control groups, supporting its potential as an effective therapeutic agent.

Another study focused on its anticancer effects in xenograft models where tumors were treated with varying doses of the compound. Tumor growth was significantly inhibited, highlighting its potential for further development as an anticancer drug.

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